molecular formula C17H16N2O2S B1275106 2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide CAS No. 588692-37-9

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide

Cat. No. B1275106
M. Wt: 312.4 g/mol
InChI Key: JTZVWQORXVTWGU-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been achieved through the Gewald reaction, which involves the condensation of amines with ethyl cyanoacetate, followed by reactions with other reagents such as acetophenone, sulfur, and diethylamine . Additionally, azomethine derivatives of similar compounds have been synthesized by reacting aromatic aldehydes with amines in ethanol, monitored by thin-layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which significantly influences the chemical properties and reactivity of these compounds. The structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, and MS . For example, the structure of azomethine derivatives was confirmed by spectral characteristics, ensuring the purity and identity of the substances .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including acid-catalyzed transformations, which can lead to the opening of the furan ring and the formation of new heterocyclic systems . Alkylation reactions are also common, leading to the synthesis of alkylthio derivatives . The reactivity of these compounds can be influenced by the substituents present on the aromatic core, affecting the completeness of condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect solubility, melting points, and stability. For example, polyamides containing a thiophene unit have been found to be soluble in various organic solvents and exhibit high thermal stability, with glass transition temperatures ranging from 285 to 327°C . The antimicrobial activity of thiophene derivatives has also been studied, with some compounds showing higher activity than reference drugs against certain strains of bacteria and fungi .

Scientific Research Applications

  • Radiosensitizers and Bioreductively Activated Cytotoxins : Nitrothiophene carboxamides, structurally related to the queried compound, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. This research opens avenues for developing new cancer treatments (Threadgill et al., 1991).

  • Thiazole Synthesis : Research into the chemoselective thionation-cyclization of enamides has led to the efficient synthesis of thiazoles, a process potentially beneficial for the development of pharmaceuticals and materials (Kumar et al., 2013).

  • Oxidative Cyclization in Organic Synthesis : The use of manganese(III) acetate in oxidative cyclization has been explored for the synthesis of furan and thiophene derivatives, which are important in the development of new organic compounds (Burgaz et al., 2007).

  • Antimicrobial Properties : Some derivatives of thiophene carboxamides have shown promising antimicrobial properties, indicating their potential in developing new antimicrobial agents (Altalbawy, 2013).

  • Synthesis of Chiral Linear Carboxamides : The synthesis of chiral linear carboxamides incorporating peptide linkages, starting from nalidixic acid and amino acids, illustrates the versatility of thiophene derivatives in synthesizing complex organic molecules (Khalifa et al., 2014).

  • Solid-Phase Synthesis Techniques : Solid-phase methods have been developed for synthesizing thieno[3,2-d]pyrimidine-2-carboxamide derivatives, indicating the compound's utility in streamlined, efficient chemical synthesis (Ahn & Jeon, 2021).

  • Anticonvulsant Activities : Certain enaminones, structurally related to the queried compound, have demonstrated anticonvulsant activities, underscoring their potential in developing new treatments for epilepsy and related disorders (Kubicki et al., 2000).

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-14(12-6-3-2-4-7-12)15(16(18)22-11)17(20)19-10-13-8-5-9-21-13/h2-9H,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZVWQORXVTWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)NCC2=CC=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160319
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide

CAS RN

588692-37-9
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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